molecular formula C12H15ClO3 B2505550 2-(4-Chloro-2-methylphenoxy)pentanoic acid CAS No. 91767-70-3

2-(4-Chloro-2-methylphenoxy)pentanoic acid

Cat. No.: B2505550
CAS No.: 91767-70-3
M. Wt: 242.7
InChI Key: ZHZGAUZWQHJWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-2-methylphenoxy)pentanoic acid is an organic compound with the molecular formula C12H15ClO3. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro and methyl group on the phenoxy ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)pentanoic acid typically involves the etherification of 4-chloro-2-methylphenol with a suitable alkyl halide, followed by carboxylation. One common method involves the reaction of 4-chloro-2-methylphenol with 1-bromopentane in the presence of a base such as potassium carbonate to form the ether intermediate. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is typically purified using crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual plant death. This compound binds to auxin receptors, triggering a cascade of events that result in the disruption of normal cellular processes. In medical research, it is believed to exert its effects through the inhibition of specific enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2-methylphenoxy)pentanoic acid is unique due to its specific substitution pattern and alkyl chain length, which confer distinct chemical and biological properties. Its ability to act as a selective herbicide and its potential therapeutic applications make it a compound of significant interest in both agricultural and medical research .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-3-4-11(12(14)15)16-10-6-5-9(13)7-8(10)2/h5-7,11H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZGAUZWQHJWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)OC1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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